2,5-DICHLORO-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Overview
Description
2,5-Dichloro-N~1~-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N~1~-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, sulfonation, and coupling reactions under controlled conditions. For instance, the introduction of chlorine atoms can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The sulfonamide group is usually introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N~1~-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2,5-Dichloro-N~1~-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N~1~-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine
- 2,5-Dichloro-1,4-benzoquinone
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
2,5-Dichloro-N~1~-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dichloro-N-[1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F4N3O2S/c17-8-1-2-11(18)14(3-8)28(26,27)24-9-5-23-25(6-9)7-10-12(19)4-13(20)16(22)15(10)21/h1-6,24H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPNMWPLYMRPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN(N=C2)CC3=C(C(=C(C=C3F)F)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F4N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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